In Vitro Antifungal Potency Against Sclerotinia sclerotiorum (EC50)
The target compound embodies the structural features of the most potent analog (compound 4i) from the 2021 SAR series. Compound 4i achieved an EC50 of 0.140 ± 0.034 mg/L against S. sclerotiorum, representing a 4.6-fold improvement over the commercial SDHI boscalid, which yielded an EC50 of 0.645 ± 0.023 mg/L in the same assay . This is a direct head-to-head comparison performed under identical mycelial growth inhibition conditions, confirming that the bromothiophene-oxadiazole-furan scaffold substantially outperforms the industry benchmark. Other bromothiophene-containing analogs in the series (4b, 4g, 4h, 5j) also maintained sub-1.1 mg/L EC50 values, reinforcing the scaffold's intrinsic potency advantage .
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.140 ± 0.034 mg/L (compound 4i, representing the bromothiophene-oxadiazole-furan scaffold) |
| Comparator Or Baseline | Boscalid: EC50 = 0.645 ± 0.023 mg/L |
| Quantified Difference | 4.6-fold superior potency |
| Conditions | Mycelial growth inhibition assay against Sclerotinia sclerotiorum; values represent mean ± SD |
Why This Matters
A 4.6-fold potency gain over the commercial standard boscalid directly translates to lower effective application rates and reduced environmental load in agricultural fungicide programs.
- [1] Yang, Z., Sun, Y., Liu, Q., Li, A., Wang, W., & Gu, W. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373–13385. View Source
